molecular formula C16H15FN2O4S B4957734 Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B4957734
M. Wt: 350.4 g/mol
InChI Key: MWVZGXVNAVBOOU-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenoxyacetyl amide group and an allyl (prop-2-en-1-yl) ester.

Properties

IUPAC Name

prop-2-enyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S/c1-3-8-22-15(21)14-10(2)18-16(24-14)19-13(20)9-23-12-6-4-11(17)5-7-12/h3-7H,1,8-9H2,2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVZGXVNAVBOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)F)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method involves the condensation of 4-fluorophenoxyacetic acid with thiazole derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with key analogs, emphasizing structural variations and their implications for biological activity and physicochemical properties.

Structural and Functional Group Variations

Table 1: Structural Comparison of Thiazole Derivatives
Compound Name Ester Group Phenoxy Substituent Key Functional Differences Molecular Weight (g/mol) Reference
Target Compound Allyl 4-fluoro Allyl ester, 4-fluorophenoxyacetyl ~360.4 [9, 18]
Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate Ethyl 4-fluoro Ethyl ester instead of allyl ~350.36 [18]
Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate Ethyl 4-methyl Methylphenoxy group, 4-carboxylate position Not specified [15]
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate Ethyl 4-chloro Chlorophenyl substitution, lacks amide Not specified [18]
Methyl 5-(4-fluorophenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate Methyl 4-fluoro Oxazole moiety, 4-carboxylate position ~417.4 [5]

Physicochemical Properties

  • Allyl Ester vs. Ethyl/Methyl Esters : The allyl group in the target compound introduces a reactive double bond, which may increase susceptibility to hydrolysis or metabolic oxidation compared to ethyl or methyl esters . This could affect bioavailability and half-life.
  • Fluorine Substituent: The 4-fluorophenoxy group enhances electronegativity and lipophilicity, improving membrane permeability and target binding compared to non-fluorinated analogs (e.g., 4-methylphenoxy in [15]) .
  • Thiazole vs.

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